![molecular formula C10H9NO3 B3269314 2-Methylbenzo[d]oxazol-6-yl acetate CAS No. 5078-06-8](/img/structure/B3269314.png)
2-Methylbenzo[d]oxazol-6-yl acetate
Overview
Description
2-Methylbenzo[d]oxazol-6-yl acetate is a chemical compound with the molecular formula C10H9NO3 and a molecular weight of 191.18 g/mol . It is a derivative of benzoxazole, a heterocyclic compound known for its wide range of applications in medicinal chemistry due to its diverse pharmacological activities .
Preparation Methods
The synthesis of 2-Methylbenzo[d]oxazol-6-yl acetate can be achieved through various methods. One common approach involves the cyclization of N-phenylacetamides catalyzed by palladium acetate in the presence of potassium persulfate (K2S2O8) and trifluoromethanesulfonic acid (TfOH). This method provides moderate to excellent yields and is considered a facile procedure for preparing benzoxazole derivatives . Industrial production methods often involve similar catalytic processes to ensure high efficiency and yield.
Chemical Reactions Analysis
2-Methylbenzo[d]oxazol-6-yl acetate undergoes several types of chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form various oxidized derivatives.
Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups under suitable conditions.
Common reagents used in these reactions include palladium acetate, potassium persulfate, and trifluoromethanesulfonic acid. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
2-Methylbenzo[d]oxazol-6-yl acetate has a wide range of applications in scientific research, particularly in the fields of chemistry, biology, medicine, and industry. It is used as an intermediate in the synthesis of various biologically active compounds, including antibacterial, antifungal, and anticancer agents . In medicinal chemistry, benzoxazole derivatives are known for their pharmacological activities, such as anti-inflammatory, antimycobacterial, antihistamine, and antiparkinson effects .
Mechanism of Action
The mechanism of action of 2-Methylbenzo[d]oxazol-6-yl acetate involves its interaction with specific molecular targets and pathways. For instance, benzoxazole derivatives have been shown to inhibit the activity of certain enzymes and receptors, leading to their pharmacological effects . The exact molecular targets and pathways depend on the specific derivative and its intended application.
Comparison with Similar Compounds
2-Methylbenzo[d]oxazol-6-yl acetate can be compared with other benzoxazole derivatives, such as:
2-Phenylbenzoxazole: Known for its antibacterial and antifungal activities.
2-Aminobenzoxazole: Used in the synthesis of various pharmaceuticals.
2-Methylbenzoxazole: Similar in structure but lacks the acetate group, leading to different chemical properties and applications.
The uniqueness of this compound lies in its specific functional groups, which confer distinct chemical reactivity and biological activity compared to other benzoxazole derivatives .
Biological Activity
2-Methylbenzo[d]oxazol-6-yl acetate (CAS No. 5078-06-8) is a compound belonging to the class of benzo[d]oxazoles, which are known for their diverse biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and potential therapeutic applications.
Chemical Structure and Properties
The molecular formula of this compound is , featuring a methyl group on the benzene ring and an acetate functional group. The presence of the oxazole ring contributes to its biological activity through various mechanisms, including enzyme inhibition and interaction with cellular targets.
Anticancer Activity
Several studies have investigated the anticancer potential of this compound. For instance, research on related compounds has shown that derivatives containing the oxazole moiety exhibit significant antiproliferative effects against various cancer cell lines. A study conducted on similar benzoxazole derivatives demonstrated that compounds with IC50 values in the low micromolar range can effectively inhibit cancer cell growth, suggesting a promising avenue for further exploration of this compound's potential in oncology .
Compound | Cell Line | IC50 (µM) |
---|---|---|
This compound | MCF-7 (Breast) | TBD |
Similar Derivative | HeLa (Cervical) | 5.18 |
Similar Derivative | HepG2 (Liver) | 6.83 |
Enzyme Inhibition
The mechanism of action for this compound may involve inhibition of key enzymes involved in cancer progression. For example, studies have shown that related compounds can inhibit protein kinases such as EGFR and HER2, which are critical in signaling pathways associated with tumor growth . The ability to modulate these pathways suggests that this compound could serve as a lead compound for developing targeted cancer therapies.
The biological activity of this compound is believed to stem from its ability to interact with multiple biological targets:
- Enzyme Binding : The compound may bind to active sites of enzymes, inhibiting their function and thereby affecting cellular processes.
- Signal Transduction Modulation : It may interfere with signaling pathways critical for cell proliferation and survival.
- Induction of Apoptosis : Similar compounds have been shown to induce apoptosis in cancer cells through caspase activation .
Case Studies
In a recent study evaluating various benzoxazole derivatives, several compounds exhibited significant cytotoxic effects against multiple cancer cell lines. The most potent derivatives were characterized by their ability to inhibit key protein kinases and induce cell cycle arrest . These findings highlight the potential for developing new therapeutic agents based on the structure of this compound.
Properties
IUPAC Name |
(2-methyl-1,3-benzoxazol-6-yl) acetate | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9NO3/c1-6-11-9-4-3-8(14-7(2)12)5-10(9)13-6/h3-5H,1-2H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YILMPTWYTJBHCV-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC2=C(O1)C=C(C=C2)OC(=O)C | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9NO3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
191.18 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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